Cas no 2228654-46-2 (1-{1-3-(difluoromethoxy)-4-methylphenylcyclopropyl}ethan-1-amine)

1-{1-3-(ジフルオロメトキシ)-4-メチルフェニルシクロプロピル}エタン-1-アミンは、シクロプロピル基とジフルオロメトキシ基を有する有機化合物です。この構造は、高い脂溶性と代謝安定性を示し、医薬品中間体や農薬開発において有用な特性を発揮します。特に、ジフルオロメトキシ基の導入により、従来の化合物に比べて酵素による分解耐性が向上しています。また、シクロプロピル環の剛直性が分子の立体配置を最適化し、標的タンパク質との親和性を高める可能性があります。これらの特徴から、中枢神経系作用薬や抗炎症剤のリード化合物としての応用が期待されています。

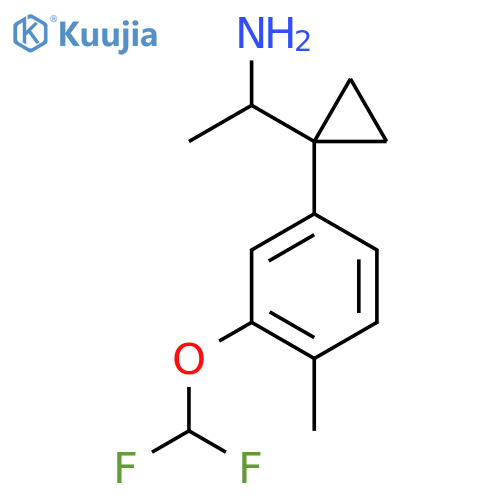

2228654-46-2 structure

商品名:1-{1-3-(difluoromethoxy)-4-methylphenylcyclopropyl}ethan-1-amine

1-{1-3-(difluoromethoxy)-4-methylphenylcyclopropyl}ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-{1-3-(difluoromethoxy)-4-methylphenylcyclopropyl}ethan-1-amine

- 2228654-46-2

- EN300-1964038

- 1-{1-[3-(difluoromethoxy)-4-methylphenyl]cyclopropyl}ethan-1-amine

-

- インチ: 1S/C13H17F2NO/c1-8-3-4-10(7-11(8)17-12(14)15)13(5-6-13)9(2)16/h3-4,7,9,12H,5-6,16H2,1-2H3

- InChIKey: WMLWRMHLZDUXPG-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=C(C)C=CC(=C1)C1(C(C)N)CC1)F

計算された属性

- せいみつぶんしりょう: 241.12782049g/mol

- どういたいしつりょう: 241.12782049g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 35.2Ų

1-{1-3-(difluoromethoxy)-4-methylphenylcyclopropyl}ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1964038-5.0g |

1-{1-[3-(difluoromethoxy)-4-methylphenyl]cyclopropyl}ethan-1-amine |

2228654-46-2 | 5g |

$4557.0 | 2023-06-02 | ||

| Enamine | EN300-1964038-0.25g |

1-{1-[3-(difluoromethoxy)-4-methylphenyl]cyclopropyl}ethan-1-amine |

2228654-46-2 | 0.25g |

$1447.0 | 2023-09-17 | ||

| Enamine | EN300-1964038-0.1g |

1-{1-[3-(difluoromethoxy)-4-methylphenyl]cyclopropyl}ethan-1-amine |

2228654-46-2 | 0.1g |

$1384.0 | 2023-09-17 | ||

| Enamine | EN300-1964038-1.0g |

1-{1-[3-(difluoromethoxy)-4-methylphenyl]cyclopropyl}ethan-1-amine |

2228654-46-2 | 1g |

$1572.0 | 2023-06-02 | ||

| Enamine | EN300-1964038-0.05g |

1-{1-[3-(difluoromethoxy)-4-methylphenyl]cyclopropyl}ethan-1-amine |

2228654-46-2 | 0.05g |

$1320.0 | 2023-09-17 | ||

| Enamine | EN300-1964038-10g |

1-{1-[3-(difluoromethoxy)-4-methylphenyl]cyclopropyl}ethan-1-amine |

2228654-46-2 | 10g |

$6758.0 | 2023-09-17 | ||

| Enamine | EN300-1964038-1g |

1-{1-[3-(difluoromethoxy)-4-methylphenyl]cyclopropyl}ethan-1-amine |

2228654-46-2 | 1g |

$1572.0 | 2023-09-17 | ||

| Enamine | EN300-1964038-10.0g |

1-{1-[3-(difluoromethoxy)-4-methylphenyl]cyclopropyl}ethan-1-amine |

2228654-46-2 | 10g |

$6758.0 | 2023-06-02 | ||

| Enamine | EN300-1964038-0.5g |

1-{1-[3-(difluoromethoxy)-4-methylphenyl]cyclopropyl}ethan-1-amine |

2228654-46-2 | 0.5g |

$1509.0 | 2023-09-17 | ||

| Enamine | EN300-1964038-2.5g |

1-{1-[3-(difluoromethoxy)-4-methylphenyl]cyclopropyl}ethan-1-amine |

2228654-46-2 | 2.5g |

$3080.0 | 2023-09-17 |

1-{1-3-(difluoromethoxy)-4-methylphenylcyclopropyl}ethan-1-amine 関連文献

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

2228654-46-2 (1-{1-3-(difluoromethoxy)-4-methylphenylcyclopropyl}ethan-1-amine) 関連製品

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 81216-14-0(7-bromohept-1-yne)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量